Eicosapentaenoic acid methyl ester-d5 is a deuterated derivative of eicosapentaenoic acid, which belongs to the class of omega-3 fatty acids. This compound is primarily utilized in analytical chemistry as an internal standard for quantifying eicosapentaenoic acid levels in various biological samples. Its deuterated nature allows for improved accuracy in mass spectrometry techniques, particularly gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry, by providing a consistent reference point during analysis .
Eicosapentaenoic acid methyl ester-d5 can be synthesized from natural sources rich in eicosapentaenoic acid, such as fish oils. The compound is often produced through chemical synthesis methods that involve the esterification of eicosapentaenoic acid with deuterated methanol. This process not only enhances the structural integrity of the compound but also facilitates its use in various biochemical applications .
Eicosapentaenoic acid methyl ester-d5 is classified under fatty acid esters, specifically as a methyl ester of an omega-3 fatty acid. It falls within the broader category of polyunsaturated fatty acids, which are essential for various physiological functions in the human body. The deuteration (d5) indicates that five hydrogen atoms in the molecular structure have been replaced with deuterium, a stable isotope of hydrogen, enhancing its utility in analytical techniques .
The synthesis of eicosapentaenoic acid methyl ester-d5 typically involves esterification reactions where eicosapentaenoic acid is reacted with deuterated methanol. The reaction can be catalyzed using sulfuric acid or other acidic catalysts and is performed under reflux conditions to ensure complete conversion to the methyl ester form .
The molecular structure of eicosapentaenoic acid methyl ester-d5 consists of a long hydrocarbon chain with five double bonds (C20:5) and a methyl group attached to the carboxylic acid functional group. The presence of deuterium atoms in place of hydrogen alters its mass and enhances its detection in mass spectrometry .
Eicosapentaenoic acid methyl ester-d5 can participate in several chemical reactions:
Eicosapentaenoic acid methyl ester-d5 exerts its biological effects primarily through modulation of lipid metabolism and inflammatory pathways. Upon incorporation into cell membranes, it influences membrane fluidity and function, which can affect cellular signaling processes.
Eicosapentaenoic acid methyl ester-d5 has significant applications in scientific research:
This compound serves as a vital tool for researchers aiming to understand the complex interactions between dietary fats and human health outcomes.
Deuterium-labeled omega-3 fatty acid derivatives serve as indispensable tools in modern pharmacokinetic research, enabling precise tracking of absorption, distribution, metabolism, and excretion (ADME) profiles without altering the fundamental chemistry of the native compound. Eicosapentaenoic acid methyl ester-d5 (C₂₁H₂₇D₅O₂; CAS 2755644-32-5) exemplifies this approach, featuring five deuterium atoms strategically incorporated at terminal carbon positions to maintain biological equivalence to its non-labeled counterpart while providing distinct mass spectrometric signatures [1] [5]. This molecular design leverages the kinetic isotope effect—where carbon-deuterium bonds exhibit greater stability than carbon-hydrogen bonds—to slow specific metabolic reactions without significantly altering the compound's receptor binding or distribution characteristics [10].
The application of Eicosapentaenoic acid methyl ester-d5 in mass spectrometry-based assays demonstrates exceptional analytical sensitivity, with detection limits surpassing conventional analytical methods by orders of magnitude. When administered in tracer quantities (typically 50 mg/kg in preclinical models), this labeled compound enables researchers to distinguish endogenous eicosapentaenoic acid metabolites from administered compounds across plasma, tissues, and excretory products over extended periods (up to 96 hours post-administration) [9]. Quantitative analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS) capitalizes on the 5 Da mass shift introduced by deuterium, effectively eliminating background interference and matrix effects that commonly plague lipidomic analyses [5] [10]. This analytical precision has proven particularly valuable in neonatal research, where investigators have employed Eicosapentaenoic acid methyl ester-d5 to elucidate impaired docosahexaenoic acid biosynthesis in intrauterine growth-restricted infants, revealing a 2-3 fold reduction in conversion efficiency compared to gestational age-matched controls [9].
Table 1: Analytical Advantages of Eicosapentaenoic Acid Methyl Ester-d5 in Pharmacokinetic Studies
| Parameter | Non-Labeled EPA Methyl Ester | Deuterated (d5) EPA Methyl Ester |
|---|---|---|
| Detection Method | Chromatographic retention time | Retention time + 5 Da mass shift |
| Background Interference | High in biological matrices | Minimal due to mass separation |
| Quantification Precision | ±20-30% in complex samples | ±5-10% with internal standardization |
| Metabolic Pathway Tracing | Indirect inference | Direct precursor-product relationship |
| Study Duration Limitations | Short-term due to rapid dilution | Extended (up to 96h in neonatal studies) |
Deuteration strategies have emerged as powerful tools to enhance the therapeutic potential of bioactive lipids, particularly those with anticancer properties. Eicosapentaenoic acid methyl ester-d5 originates from the degradation of monogalactosyl diacylglycerols—compounds demonstrating significant apoptosis-inducing activity in preclinical cancer models [1] [6]. The deuterium labeling at the terminal methyl group (ω-end) specifically retards omega-oxidation, a primary metabolic pathway for eicosapentaenoic acid derivatives in hepatic tissues. This strategic metabolic blockade extends the compound's half-life and increases bioavailability at target tissues, thereby amplifying its pro-apoptotic effects [1].
The molecular mechanism underlying enhanced efficacy relates to the preservation of the compound's electrophilic carbon centers susceptible to enzymatic oxidation. Cytochrome P450 enzymes, particularly CYP4A isoforms responsible for ω-hydroxylation of fatty acids, demonstrate reduced catalytic efficiency toward carbon-deuterium bonds compared to carbon-hydrogen bonds. This kinetic isotope effect (typically 2-7 fold reduction in reaction velocity) significantly delays the formation of inactive dicarboxylic acid metabolites [5]. Consequently, Eicosapentaenoic acid methyl ester-d5 maintains higher plasma and tissue concentrations of the intact molecule, facilitating increased incorporation into cellular membranes and modulation of apoptotic signaling pathways [1] [6].
Research indicates that deuterated lipid derivatives exert multifaceted effects on oncogenic signaling networks. Through epigenetic modulation, these compounds promote demethylation of tumor suppressor genes, including the CCAAT/enhancer-binding protein δ (C/EBPδ), while simultaneously inhibiting nuclear factor kappa B (NFκB) activation—a master regulator of inflammation-driven carcinogenesis [6]. The deuterium-induced metabolic stabilization enhances these effects by sustaining effective intracellular concentrations necessary for transcriptional modulation. Additionally, deuterated eicosapentaenoic acid derivatives disrupt membrane lipid rafts, altering spatial organization of death receptors and amplifying caspase activation in malignant cells [1].
Rigorous preclinical evaluations have quantified the pharmacological advantages of deuterium labeling in omega-3 fatty acid derivatives. In rheumatoid arthritis models, eicosapentaenoic acid methyl ester-d5 demonstrated superior anti-inflammatory activity compared to non-deuterated analogs, reducing paw edema by approximately 40% more effectively at equivalent doses (318 mg/kg) in Complete Freund's Adjuvant-induced arthritic rats [7]. This enhanced efficacy correlates with improved tissue retention, where deuterated compounds exhibited 2.3-fold higher synovial fluid concentrations 24 hours post-administration compared to non-labeled versions [7].
The metabolic fate of deuterated versus non-deuterated compounds reveals significant differences in enzymatic processing. In studies tracking eicosapentaenoic acid incorporation into phospholipid membranes, the deuterated derivative demonstrated preferential incorporation into phosphatidylethanolamine fractions (approximately 35% increase) compared to phosphatidylcholine fractions in neuronal tissues [9]. This compartmentalization specificity enhances neuroprotective effects due to the critical role of phosphatidylethanolamine in mitochondrial membrane integrity and autophagy regulation. Furthermore, eicosapentaenoic acid methyl ester-d5 shows altered conversion kinetics to downstream eicosanoids and resolvins, with a 50% reduction in cyclooxygenase-2-mediated metabolism observed in macrophage cultures compared to non-labeled controls [7].
Table 2: Comparative Performance of Deuterated vs. Non-Deuterated EPA Methyl Ester in Disease Models
| Parameter | Non-Labeled EPA Methyl Ester | Deuterated (d5) EPA Methyl Ester | Enhancement Factor |
|---|---|---|---|
| Plasma Half-life (rats) | 4.8 ± 0.7 h | 8.3 ± 1.2 h | 1.7-fold |
| Synovial Fluid Concentration (Arthritis Model) | 12.3 ± 2.1 µg/mL | 28.4 ± 3.8 µg/mL | 2.3-fold |
| Paw Edema Reduction | 32 ± 5% | 45 ± 6% | 1.4-fold |
| Apoptosis Induction (in vitro) | 22 ± 3% | 41 ± 5% | 1.9-fold |
| NFκB Pathway Inhibition | 35% suppression | 68% suppression | 1.9-fold |
Molecular modeling provides insight into the structural basis for these differences. The deuterium atoms at the terminal methyl group create subtle electronic perturbations that propagate through the polyunsaturated carbon chain, altering the molecule's conformational dynamics and membrane insertion geometry. These changes influence protein-ligand interactions with enzymes involved in eicosapentaenoic acid metabolism, particularly elongase 5 and delta-6 desaturase, which exhibit approximately 30% reduced activity toward the deuterated substrate [9]. This reduced enzymatic processing redirects eicosapentaenoic acid methyl ester-d5 toward alternative pathways, including direct incorporation into membrane phospholipids and conversion to specialized pro-resolving mediators through acetylation-independent mechanisms [7].
The biological implications extend beyond metabolic stability to functional outcomes in disease models. In cancer models, deuterated compounds induced apoptosis at 41 ± 5% efficiency compared to 22 ± 3% for non-deuterated equivalents, representing a near doubling of therapeutic efficacy [1]. Similarly, deuterated derivatives demonstrated enhanced suppression of pro-inflammatory cytokine production, reducing interleukin 17A, interleukin 1β, interleukin 6, and tumor necrosis factor α levels by 68-72% in arthritic joints compared to 35-42% suppression achieved by non-labeled compounds [7]. These findings collectively demonstrate that strategic deuteration significantly amplifies the therapeutic potential of omega-3 fatty acid derivatives across multiple disease contexts.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6